N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-21(19,15-6-3-7-16-10-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,10,14,17H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUEDJUVUGZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation .
Industrial Production Methods
In industrial settings, the production of sulfonamides like this compound often involves large-scale oxidative coupling reactions. These reactions are performed in the presence of ammonium carbamate as the nitrogen source and methanol as the reaction medium . This method is favored for its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to novel compounds with enhanced properties.
Biology
- Antibacterial and Antifungal Activity : Research has indicated that N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide exhibits potential as an antibacterial and antifungal agent. For instance, derivatives of pyridine-3-sulfonamide have shown efficacy against various fungal strains, including Candida species, outperforming traditional antifungals like fluconazole .
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as infections caused by resistant bacteria and fungi. Its mechanism of action often involves inhibiting key enzymes related to folic acid synthesis in microbial cells .
Industrial Applications
- Polymer Production : this compound is utilized in the production of polymers and other industrial chemicals due to its reactive sulfonamide group, which can participate in various chemical reactions.
Case Study 1: Antifungal Efficacy
A study synthesized a series of pyridine-3-sulfonamide derivatives and evaluated their antifungal activity against Candida species. Many compounds exhibited minimal inhibitory concentrations (MIC) ≤ 25 µg/mL, indicating significant antifungal properties compared to established treatments .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound derivatives against various bacterial strains. The results demonstrated that certain derivatives had enhanced activity against resistant strains, highlighting the compound's potential in combating antibiotic resistance .
Comparative Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential for synthesizing novel compounds |
| Biology | Antibacterial and antifungal agent | Effective against Candida with MIC ≤ 25 µg/mL |
| Medicine | Therapeutic potential | Inhibits folic acid synthesis in bacteria |
| Industrial | Polymer production | Reactive sulfonamide group aids in chemical reactions |
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique isochroman-3-ylmethyl group, which may confer distinct pharmacological properties and applications.
Biological Activity
N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.
1. Chemical Structure and Properties
The compound this compound features a pyridine ring linked to an isochroman moiety through a methyl group, along with a sulfonamide functional group. This structural configuration is significant as it influences the compound's biological activity.
2. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit robust antibacterial properties. For instance, studies have shown that various sulfonamides demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| This compound | Escherichia coli | 8 µg/mL |
| Sulfanilamide | Staphylococcus aureus | 32 µg/mL |
| Sulfanilamide | Escherichia coli | 64 µg/mL |
The antibacterial activity of this compound was evaluated using standard disk diffusion methods and broth microdilution assays, revealing promising results comparable to traditional antibiotics like amoxicillin .
3. Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. The mechanism often involves the inhibition of enzymes critical for tumor growth and proliferation.
Case Study: Inhibition of Carbonic Anhydrase
A study demonstrated that certain sulfonamides inhibit carbonic anhydrase (CA), an enzyme linked to tumor growth. The derivative this compound showed significant inhibition of CA activity, with a Ki value indicating potent interaction with the enzyme .
4. Enzyme Inhibition Studies
In addition to carbonic anhydrase, sulfonamides are known to inhibit various other enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | 0.5 |
| Dipeptidyl Peptidase IV | Non-competitive Inhibition | 2.0 |
These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
- Enzyme Interaction : The compound's structural features facilitate binding to active sites of target enzymes, disrupting their function.
Q & A
Q. What are the established synthetic pathways for N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For this compound, a plausible route includes:
- Step 1 : React pyridine-3-sulfonyl chloride with isochroman-3-ylmethylamine under basic conditions (e.g., NaOH or EtN) in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC. Elevated temperatures (25–40°C) may improve yield but require careful pH control to avoid hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- FTIR : Confirm sulfonamide (-SONH-) stretches at 1150–1350 cm (asymmetric S=O) and 1320–1440 cm (symmetric S=O). Pyridine ring vibrations appear at 1600–1580 cm.
- NMR :
- H NMR: Pyridine protons (δ 7.5–8.5 ppm), isochroman methylene protons (δ 3.5–4.5 ppm), and NH proton (δ 5.5–6.5 ppm, broad).
- C NMR: Sulfonamide sulfur-linked carbon at δ 50–55 ppm, pyridine carbons at δ 120–150 ppm.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous sulfonamides .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Byproducts : Unreacted sulfonyl chloride (detected via TLC at R ~0.8) or hydrolyzed sulfonic acid (R ~0.3).
- Mitigation : Use excess amine (1.2 eq) and anhydrous conditions. Post-synthesis, employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications of the isochroman or pyridine moieties influence biological activity?
- Structure-Activity Relationship (SAR) :
- Isochroman modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 6-position enhances binding to hydrophobic enzyme pockets, as seen in related benzofuran-sulfonamides .
- Pyridine substitutions : Fluorination at the 4-position improves metabolic stability but may reduce solubility.
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .
Q. What strategies can improve pharmacokinetic properties, such as solubility and bioavailability?
- Solubility enhancement :
- Salt formation : Use hydrochloride or sodium salts.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxy-methyl groups) on the sulfonamide nitrogen.
- Bioavailability : Co-administer with cyclodextrins to enhance intestinal absorption, as validated for structurally similar pyridine sulfonamides .
Q. How should researchers address contradictory data in biological assay results?
- Case example : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, serum proteins).
- Resolution :
- Standardize assays using identical buffer systems (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0).
- Validate target engagement via orthogonal methods (e.g., SPR binding assays alongside enzymatic inhibition).
- Conduct meta-analyses of published data to identify confounding variables, as demonstrated for sulfonamide-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
